1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone
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Overview
Description
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets . .
Preparation Methods
The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions in a mixture of methanol and water.
Isolation and Purification: The product is isolated by distillation and purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods often involve scaling up the laboratory procedures with careful control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone has several applications in scientific research:
Comparison with Similar Compounds
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone can be compared with other trifluoromethyl-substituted pyrazoles:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the ethanone group but shares similar reactivity and applications.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: This isomer has the trifluoromethyl group at a different position, leading to variations in chemical behavior and applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of the ethanone group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)11-12(5)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXGSWKLZXQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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